

In-depth Technical Guide: Amino-Nitrophenyl-Ethanol Derivatives

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Compound of Interest

Compound Name: 2-Amino-1-(2-nitrophenyl)ethanol

Cat. No.: B1644463

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A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents has led to significant interest in the synthesis and characterization of various amino alcohol derivatives. Among these, compounds bearing a nitrophenyl group have attracted attention due to their potential as intermediates in the synthesis of biologically active molecules. This guide focuses on a specific class of these compounds, namely amino-nitrophenyl-ethanol derivatives. While the initially requested compound, **2-Amino-1-(2-nitrophenyl)ethanol**, could not be definitively identified with a unique CAS number in comprehensive chemical databases, this guide will provide detailed information on closely related and commercially available isomers and analogues. Understanding the properties and synthesis of these related compounds is crucial for researchers working in this area.

This technical whitepaper will delve into the chemical properties, synthesis protocols, and potential applications of key amino-nitrophenyl-ethanol derivatives, with a focus on providing actionable data for laboratory and development settings.

Part 1: Chemical Identity and Properties

A precise Chemical Abstracts Service (CAS) number is the cornerstone of chemical identification, ensuring the accuracy of associated data. While a specific CAS number for "**2-Amino-1-(2-nitrophenyl)ethanol**" was not located, several structurally similar compounds are

well-documented. The following tables summarize the key physical and chemical properties of these related molecules.

Table 1: Physicochemical Properties of 2-((2-Nitrophenyl)amino)ethanol

Property	Value	Reference
CAS Number	4926-55-0	[1][2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	[1][2]
Molecular Weight	182.18 g/mol	[1][2]
Appearance	Orange crystal powder	[2]
Melting Point	71-73 °C	[2]
Boiling Point	376.6 °C at 760 mmHg	[2]
Density	1.352 g/cm ³	[2]
Solubility	Chloroform (Slightly), Methanol (Slightly), Water (1.85 g/L at 20°C)	[2]
IUPAC Name	2-(2-nitroanilino)ethanol	[3]

Table 2: Physicochemical Properties of (R)-2-Amino-1-(4-nitrophenyl)ethanol

Property	Value	Reference
CAS Number	129894-62-8	[4]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	[4]
Molecular Weight	182.18 g/mol	[4]
IUPAC Name	(1R)-2-amino-1-(4-nitrophenyl)ethanol	[4]

Table 3: Physicochemical Properties of (S)-1-(2-Nitrophenyl)ethanol

Property	Value	Reference
CAS Number	80379-10-8	[5]
Molecular Formula	C ₈ H ₉ NO ₃	[5]
Molecular Weight	167.16 g/mol	[5]
Appearance	Colorless to slightly yellow liquid	
Boiling Point	107 °C / 1 mmHg	[5]
Density	1.24 g/mL	[5]
IUPAC Name	(1S)-1-(2-nitrophenyl)ethanol	[5]

Part 2: Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific advancement. This section provides a synthesis protocol for a representative compound, 2-((2-Nitrophenyl)amino)ethanol.

Synthesis of 2-((2-Nitrophenyl)amino)ethanol

Reference: B. Agai, et al., Tetrahedron, 32, 839, (1976).[6]

Materials:

- 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)
- 2-aminoethanol (116.3 g, 1.904 mol)
- n-Butanol (nBuOH) (400 mL)
- Deionized water
- Diethyl ether
- Brine solution

Procedure:

- A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.[6]
- The reaction mixture is heated under reflux for 6 hours.[6]
- After the reflux period, the mixture is concentrated under reduced pressure to remove the solvent.[6]
- The residue is taken up in water and extracted with diethyl ether.[6]
- The organic phase is washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield the product.[6]

Expected Yield: 43.1 g (75%) of an orange solid with a melting point of 78 °C.[6]

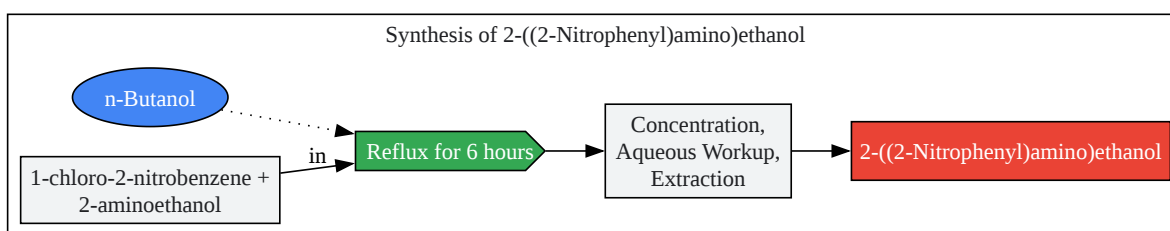
Part 3: Applications in Drug Development

Amino alcohols, particularly those with nitroaromatic moieties, serve as versatile building blocks in medicinal chemistry. The functional groups present—amino, hydroxyl, and nitro—offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug screening.

- **Precursors for Heterocyclic Synthesis:** The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in many biologically active compounds.[7]
- **Kinase Inhibitor Scaffolds:** Derivatives of these compounds have been investigated as precursors for kinase inhibitors. For instance, 2-Amino-1-(4-nitrophenyl)ethanol serves as a precursor for synthesizing phenylpurinediamine derivatives, which have shown potential as reversible kinase inhibitors targeting mutations associated with lung cancer.[7]
- **Antibiotic and Antifungal Leads:** The amino alcohol moiety is a key structural feature in several classes of antibiotics. Research has explored the modification of related structures to develop new antibiotic and antifungal agents.

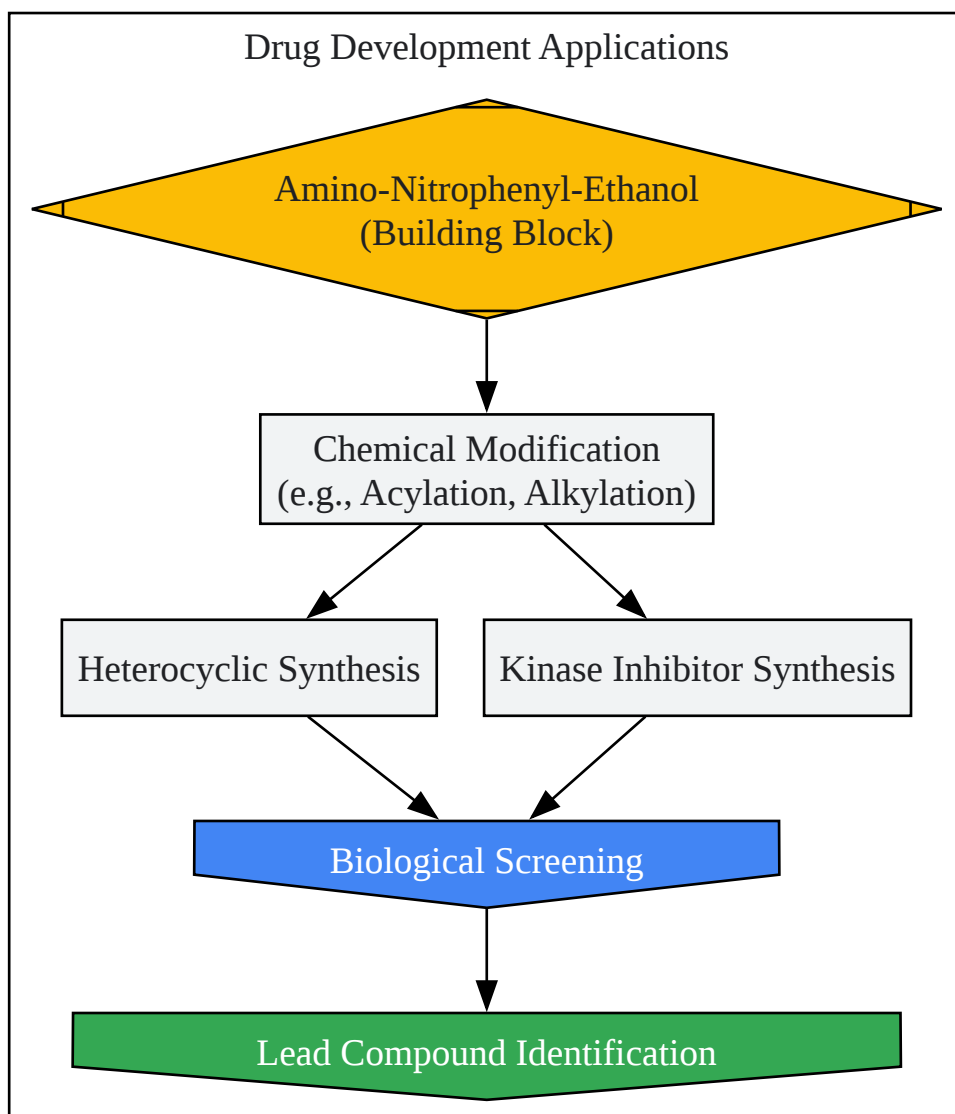
Part 4: Visualizing Chemical Synthesis

Clear visual representations of experimental workflows and reaction pathways are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key concepts.



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Caption: Workflow for the synthesis of 2-((2-Nitrophenyl)amino)ethanol.



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Caption: Potential pathways for drug development using amino-nitrophenyl-ethanol derivatives.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The information on unconfirmed chemical entities should be treated with caution.

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